molecular formula C11H14ClNO2 B6247759 3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride CAS No. 2408959-33-9

3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride

Cat. No.: B6247759
CAS No.: 2408959-33-9
M. Wt: 227.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of benzoic acid, featuring a cyclopropyl group attached to the benzene ring and an aminomethyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride typically involves multiple steps. One common method starts with the cyclopropanation of a suitable precursor, followed by the introduction of the aminomethyl group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of cyclopropyl groups on biological activity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)benzoic acid
  • 3-(aminomethyl)benzoic acid hydrochloride
  • 3-(aminomethyl)cyclopropyl)benzoic acid

Uniqueness

3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride is unique due to the presence of both the cyclopropyl and aminomethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2408959-33-9

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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